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Compound of Interest

Compound Name: BMY-14802 hydrochloride

Cat. No.: B012901

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic-like properties of BMY-14802
with alternative compounds, supported by experimental data. BMY-14802, a ligand with high
affinity for sigma (o) receptors and moderate affinity for serotonin 5-HT1A receptors, has been
investigated as a potential antipsychotic with an atypical profile, distinct from classic dopamine
D2 receptor antagonists.[1] This document summarizes key preclinical findings and clinical
outcomes to offer a comprehensive evaluation of its therapeutic potential.

Executive Summary

BMY-14802 demonstrated promising antipsychotic-like effects in various preclinical animal
models, suggesting a potential for efficacy without the extrapyramidal side effects commonly
associated with typical antipsychotics. Its mechanism of action, centered on sigma and
serotonin receptors rather than direct dopamine receptor blockade, represents a novel
approach to treating psychosis.[1] However, these preclinical findings did not translate into
clinical efficacy in a study with schizophrenia patients, where BMY-14802 failed to produce
significant improvement in psychiatric symptoms. This guide will delve into the experimental
data that shaped the understanding of BMY-14802's pharmacological profile.

Comparative Preclinical Data

The following tables summarize the quantitative data from key preclinical studies comparing the
effects of BMY-14802 with typical and atypical antipsychotics.
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Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity.

Effect on
Dose Range )
Compound Avoidance Reference
(mglkg)
Responses
Dose-dependent
BMY-14802 10-40 [2]
decrease
_ Dose-dependent
Haloperidol 0.05-0.2 [2]
decrease
) Dose-dependent
Clozapine 10-40 [2]
decrease
Sulpiride 20-80 No significant effect [2]

Amphetamine-Induced Behavioral Models

These models assess a compound's ability to counteract the effects of dopamine agonists, a
hallmark of antipsychotic action.
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Behavioral

Compound Dose (mg/kg) Effect Reference
Model
Amphetamine- Attenuated
Induced BMY-14802 5, 10, 20 locomotor effects  [3]
Locomotion of amphetamine
Amphetamine-

Reversed

Induced )
amphetamine-
Neuronal BMY-14802 5,10, 20 ] [3]
o induced neuronal
Excitation o
) excitation
(Neostriatum)

) Prevented the
Methamphetamin
development of
e-Induced BMY-14802 15, 30 _ [4]
o behavioral
Sensitization o
sensitization

Electrophysiological Effects on Midbrain Dopamine
Neurons

Directly measures the impact of compounds on the firing rates of dopamine neurons, which are
implicated in psychosis.
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Effect on
Apomorphine-

Neuronal Dose (mg/kg,
) Compound ] Induced Reference
Population i.v.) .
Suppression
of Firing
A10 (Ventral Reversed
BMY-14802 Lower doses ] [1]
Tegmental Area) suppression
A9 (Substantia ) Reversed
) BMY-14802 Higher doses ) [1]
Nigra) suppression
A10 (Ventral ) Blocked
Haloperidol - ] [1]
Tegmental Area) suppression
A10 (Ventral ) Blocked
Clozapine - (1]

Tegmental Area)

suppression

Extrapyramidal Side Effect Liability: Catalepsy

The catalepsy test in rats is a primary screen for extrapyramidal side effects, a common and

debilitating side effect of typical antipsychotics.

Dose Range Catalepsy
Compound . Reference
(mgl/kg) Induction
Did not induce
N catalepsy; reversed
BMY-14802 Not specified o [5]
haloperidol-induced
catalepsy
) Dose-dependent
Haloperidol 0.25-2.0 ) ] [6]
induction of catalepsy
) Did not induce
Clozapine Up to 40 [7]

catalepsy

Human Clinical Trial Data
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A critical aspect of validating any potential therapeutic is its performance in human subjects.

Primary
Study
. Compound Dose Outcome Result Reference
Population
Measure
Patients with ]
Brief o
acute o No significant
) Up to 3000 Psychiatric )
exacerbation _ improvement
BMY-14802 mg/day for 4 Rating Scale ) o [8]
s of in psychiatric
) . weeks (BPRS)
schizophrenia symptoms
scores

(n=28)

Experimental Protocols
Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability
to suppress a learned avoidance response.

Methodology:

o Apparatus: A shuttle box with two compartments separated by a door. The floor of each
compartment is a grid capable of delivering a mild footshock. A conditioned stimulus (CS),
typically a light or a tone, is presented, followed by the unconditioned stimulus (US), a mild
footshock.

e Training: Rats are trained to avoid the footshock by moving to the other compartment of the
shuttle box upon presentation of the CS. An avoidance response is recorded if the rat moves
to the other compartment before the onset of the footshock. An escape response is recorded
if the rat moves after the footshock has started.

o Drug Administration: Animals are administered BMY-14802, a reference antipsychotic (e.g.,
haloperidol, clozapine), or vehicle.

e Testing: Following a pre-treatment period, animals are placed in the shuttle box and
subjected to a series of trials. The number of successful avoidance responses and the
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latency to respond are recorded. A decrease in the number of avoidance responses without
a significant effect on escape responses is indicative of antipsychotic-like activity.

Training Phase Testing Phase
. Drug Administration
[ REEI SIS (227 ] [(BMY—14802 or Comparator)]
\ 4 i
Conditioned Stimulus (CS) ’ .
[ (e.g., Light/Tone) ) (Pre treatment Perlod]
Unconditioned Stimulus (US) Avoidance Response . i .
[ (Footshock) ) [ (Moves before US) SEES B L8 5 1Tk
\ 4 i
Escape Response REEDTE
P P - % Avoidance Responses
(Moves after US onset)
- Response Latency
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Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Amphetamine-Induced Hyperactivity

Objective: To evaluate the ability of a compound to antagonize the locomotor-stimulating effects
of amphetamine, a behavior mediated by increased dopamine signaling.

Methodology:

o Apparatus: An open-field arena equipped with infrared beams to automatically track the
locomotor activity of the animal.
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» Habituation: Animals are habituated to the open-field arena for a set period before drug
administration.

» Drug Administration: Animals are pre-treated with BMY-14802, a reference antipsychotic, or
vehicle. After a specified time, they are administered d-amphetamine to induce hyperactivity.

o Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is
recorded for a defined period following amphetamine administration. A reduction in
amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like
potential.

Single-Unit Electrophysiology in Midbrain Dopamine
Neurons

Objective: To measure the direct or indirect effects of a compound on the firing rate and pattern
of dopamine neurons in the ventral tegmental area (A10) and substantia nigra (A9).

Methodology:

e Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A recording
microelectrode is lowered into the A10 or A9 region.

» Neuron Identification: Dopamine neurons are identified based on their characteristic
electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a
specific firing pattern).

» Drug Administration: A baseline firing rate is established. A dopamine agonist like
apomorphine is administered to suppress the firing of these neurons. Subsequently, BMY-
14802 or a comparator drug is administered intravenously, and changes in the firing rate are
recorded.

o Data Analysis: The firing rate (spikes per second) is analyzed before and after drug
administration to determine the effect of the compound on dopamine neuron activity.

Proposed Mechanism of Action of BMY-14802
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BMY-14802's antipsychotic-like effects are not mediated by direct dopamine D2 receptor
antagonism. Instead, its pharmacological profile is attributed to its high affinity for sigma-1 (o1)
receptors and moderate affinity for 5-HT1A receptors. The proposed mechanism involves an
indirect modulation of dopaminergic and other neurotransmitter systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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